H-Sar-OtBu.HCl: A Comprehensive Technical Guide for Researchers
H-Sar-OtBu.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on providing practical experimental details and contextual understanding of its utility, particularly in the realm of peptide synthesis.
Core Chemical Properties
H-Sar-OtBu.HCl is a derivative of sarcosine (B1681465), an N-methylated amino acid. The tert-butyl ester protection of the carboxylic acid group and its hydrochloride salt form make it a versatile building block in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of H-Sar-OtBu.HCl, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClNO₂ | [2][3][4][5] |
| Molecular Weight | 181.66 g/mol | [2][4][6][7] |
| Appearance | White to off-white solid/powder | [3][6] |
| Melting Point | >120 °C (sublimation)[3], 137-141 °C (decomposition)[4][6] | [3][4][6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly)[3], Soluble in water[3] | [3] |
| Purity | Typically >97% or >98% (by HPLC) | [4][6] |
| Storage Conditions | 2-8°C, inert atmosphere, sealed storage away from moisture | [3][5][8] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties are outlined below. These represent standard laboratory procedures applicable to compounds such as H-Sar-OtBu.HCl.
Melting Point Determination (Capillary Method)
The melting point of H-Sar-OtBu.HCl is determined using the capillary method, a standard pharmacopeial procedure.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Glass capillary tubes (sealed at one end)
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Thermometer or digital temperature probe
Procedure:
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Sample Preparation: A small amount of finely powdered, dry H-Sar-OtBu.HCl is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
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Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady rate. For a preliminary, approximate melting point, a faster heating rate can be used. For an accurate determination, the heating rate should be slow, around 1-2 °C per minute, especially when approaching the expected melting point.
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Observation: The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.
Solubility Assessment (Gravimetric Method)
This method provides a quantitative measure of the solubility of H-Sar-OtBu.HCl in a given solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Thermostatic shaker or water bath
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Vials with sealed caps
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Syringe filters (chemically compatible with the solvent)
-
Evaporation dish
Procedure:
-
Preparation of Saturated Solution: An excess amount of H-Sar-OtBu.HCl is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.
-
Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter into a pre-weighed evaporation dish. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Solvent Evaporation and Weighing: The solvent in the evaporation dish is evaporated, typically in a fume hood or under reduced pressure. The dish containing the solid residue is then dried to a constant weight in an oven at a suitable temperature.
-
Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight. The solubility can then be expressed in units such as grams per 100 mL of solvent.
Synthesis of H-Sar-OtBu.HCl
The synthesis of sarcosine tert-butyl ester hydrochloride typically involves the esterification of sarcosine with a tert-butyl source in the presence of an acid. A general procedure is as follows:
Materials:
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Sarcosine
-
Hydrochloric acid (or another suitable acid catalyst)
-
Appropriate organic solvent (e.g., dichloromethane)
Procedure:
-
Sarcosine is suspended in a suitable organic solvent.
-
An excess of tert-butanol and a strong acid catalyst, such as hydrochloric acid or a sulfonic acid, are added. Alternatively, isobutylene can be bubbled through the reaction mixture in the presence of an acid catalyst.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product is isolated. This may involve washing the reaction mixture to remove excess acid and unreacted starting materials, followed by evaporation of the solvent.
-
The resulting sarcosine tert-butyl ester is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.
-
The precipitated H-Sar-OtBu.HCl is collected by filtration, washed with a cold solvent, and dried under vacuum.
Applications in Peptide Synthesis
H-Sar-OtBu.HCl is a crucial building block in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide bond formation.
Logical Workflow of Protecting Groups in SPPS
The use of orthogonal protecting groups is a cornerstone of SPPS. The following diagram illustrates the logic of using an acid-labile side-chain protecting group (like OtBu) in conjunction with a base-labile N-terminal protecting group (like Fmoc).
Caption: Logic of orthogonal protecting groups in peptide synthesis.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow of incorporating an amino acid like sarcosine, protected as H-Sar-OtBu.HCl (after N-terminal protection, e.g., with Fmoc), into a growing peptide chain on a solid support.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis.
Conclusion
H-Sar-OtBu.HCl is a fundamental reagent for chemists and pharmaceutical scientists involved in peptide synthesis and the development of peptidomimetics. Its chemical properties, particularly the acid-labile tert-butyl ester protecting group, are well-suited for standard SPPS protocols. A thorough understanding of its characteristics and the experimental methodologies for its use and analysis is essential for the successful synthesis of target peptide sequences.
